molecular formula C7H4O3S B13894536 4H-Thieno[2,3-c]pyran-5,7-dione

4H-Thieno[2,3-c]pyran-5,7-dione

Katalognummer: B13894536
Molekulargewicht: 168.17 g/mol
InChI-Schlüssel: XCJXKLAHBPQLRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H,5H,7H-thieno[2,3-c]pyran-5,7-dione is an organic compound with a unique structure that combines elements of both thiophene and pyran rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from thiophene derivatives, the compound can be synthesized through a series of reactions involving cyclization and oxidation steps .

Industrial Production Methods

Industrial production methods for 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4H,5H,7H-thieno[2,3-c]pyran-5,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

4H,5H,7H-thieno[2,3-c]pyran-5,7-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: Its unique structure makes it useful in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione include:

Uniqueness

What sets 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione apart is its specific ring fusion and the potential for diverse chemical modifications. This uniqueness allows for the exploration of a wide range of applications, from materials science to medicinal chemistry .

Eigenschaften

Molekularformel

C7H4O3S

Molekulargewicht

168.17 g/mol

IUPAC-Name

4H-thieno[2,3-c]pyran-5,7-dione

InChI

InChI=1S/C7H4O3S/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-2H,3H2

InChI-Schlüssel

XCJXKLAHBPQLRB-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C(=O)OC1=O)SC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.